1-Bromo-4-fluoronaphthalene
Description
Significance of Fluorinated and Brominated Aromatic Systems in Organic Chemistry
The incorporation of fluorine and bromine into aromatic systems imparts unique and highly desirable characteristics. Fluorine, as the most electronegative element, can significantly alter the physical, chemical, and biological properties of an aromatic compound. numberanalytics.com Its presence can enhance lipophilicity, metabolic stability, and bioavailability, making fluorinated aromatics particularly valuable in drug discovery and development. numberanalytics.comresearchgate.net The inclusion of fluorine can also influence the crystal packing of molecules, which is a critical factor in the design of organic semiconductors and other advanced materials. usd.edu
Brominated aromatic compounds are of great value in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. scirp.org The bromine atom serves as an excellent leaving group in various reactions and is a key handle for introducing other functional groups through reactions like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. atomfair.comresearchgate.net This reactivity makes bromo-aromatics essential precursors for creating pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net The strategic placement of bromine on an aromatic ring is a common tactic to facilitate further synthetic transformations. scirp.org
Overview of Strategic Research Directions for 1-Bromo-4-fluoronaphthalene
This compound (C₁₀H₆BrF) is a bifunctionalized naphthalene (B1677914) derivative that has garnered interest for its potential applications as a key intermediate in several areas of chemical research. atomfair.com Its molecular structure, featuring both a bromine and a fluorine atom on the naphthalene ring, allows for selective and sequential chemical modifications.
Key Research Applications:
Organic Synthesis: It serves as a crucial building block in the synthesis of more complex organic molecules. atomfair.comsmolecule.com The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom can influence the reactivity of the naphthalene ring system and introduce fluorine-specific properties into the final product. smolecule.com
Materials Science: The compound is utilized in the development of advanced materials such as liquid crystals, organic semiconductors, and fluorescent dyes. atomfair.com Specifically, it is a starting material for the synthesis of polycyclic aromatic hydrocarbons like Fluorobenzo[c]fluorene, which are used in organic light-emitting diodes (OLEDs) and solar cells.
Pharmaceutical and Agrochemical Development: Due to the recognized importance of fluorinated and brominated motifs in bioactive molecules, this compound is a valuable precursor for creating novel pharmaceutical and agrochemical candidates. atomfair.comresearchgate.net
Mechanistic Studies: Researchers employ this compound as a model substrate to investigate the mechanisms of aromatic substitution reactions. atomfair.com
Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆BrF | atomfair.com |
| Molecular Weight | 225.06 g/mol | atomfair.com |
| CAS Number | 341-41-3 | atomfair.com |
| Appearance | Crystalline solid | atomfair.comsmolecule.com |
| Melting Point | 35-38 °C | chemsrc.comsigmaaldrich.com |
| Boiling Point | 281.4±13.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.6±0.1 g/cm³ | chemsrc.com |
| Flash Point | 127.6±14.7 °C | chemsrc.com |
Spectroscopic Data Insights
The structural characterization of this compound has been established through various spectroscopic techniques. Density functional theory (DFT) studies have been conducted to analyze its vibrational spectra. The Fourier-transform infrared (FTIR) and FT-Raman spectra have been recorded and interpreted, providing detailed information about the fundamental vibrational modes of the molecule. researchgate.net These computational and experimental studies are crucial for confirming the compound's structure and understanding its bonding characteristics. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUJZKBFENPOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187691 | |
| Record name | 1-Bromo-4-fluoronaphthalene | |
| Source | EPA DSSTox | |
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Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341-41-3 | |
| Record name | 1-Bromo-4-fluoronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-fluoronaphthalene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341413 | |
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| Record name | 1-Bromo-4-fluoronaphthalene | |
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| Record name | 1-bromo-4-fluoronaphthalene | |
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Advanced Synthetic Methodologies for 1 Bromo 4 Fluoronaphthalene
Regioselective Bromination and Fluorination Approaches
The introduction of two different halogens onto a naphthalene (B1677914) core with precise regiochemical control is a primary challenge. The directing effects of the existing substituents and the inherent reactivity of the naphthalene ring system govern the outcome of these transformations.
Direct Halogenation Strategies
Direct halogenation of a monosubstituted naphthalene precursor is one of the most straightforward synthetic routes. The success of this approach hinges on the directing influence of the initial halogen substituent.
Bromination of 1-Fluoronaphthalene (B124137): The fluorine atom at the C1 position of 1-fluoronaphthalene is an ortho-, para-directing group for electrophilic aromatic substitution. Due to the electronic and steric environment of the naphthalene ring, the C4 (para) position is highly activated and is the preferred site for substitution. Electrophilic bromination using reagents like N-Bromosuccinimide (NBS) can achieve this transformation with high regioselectivity. The choice of solvent is critical, with polar solvents like acetonitrile (B52724) often accelerating the reaction compared to nonpolar solvents like carbon tetrachloride. researchgate.net The use of a solid acid catalyst can further enhance reaction rates and selectivity. sioc-journal.cn
| Reagent/Catalyst | Solvent | Temperature | Outcome |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | Predominant formation of 1-Bromo-4-fluoronaphthalene |
| NBS / H₃PO₄/Zr(OH)₄ | Acetonitrile | Reflux | High yield of this compound sioc-journal.cn |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | Slower reaction, potential for side reactions |
Fluorination of 1-Bromonaphthalene (B1665260): The reverse strategy, direct electrophilic fluorination of 1-bromonaphthalene, is considerably more challenging. The bromine atom is a deactivating group, making the aromatic ring less susceptible to electrophilic attack. organic-chemistry.org Modern electrophilic fluorinating agents, such as Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are highly reactive but may lead to a mixture of products or require harsh conditions when applied to deactivated substrates. worktribe.comwikipedia.orgbrynmawr.edu While the bromine at C1 directs incoming electrophiles to the C4 and C2 positions, achieving high regioselectivity for the desired this compound via this method is difficult and often low-yielding.
Multi-step Convergent Syntheses
Convergent syntheses involve the assembly of a target molecule from several individual fragments. In the context of this compound, this can be interpreted as its role as a critical building block in the convergent synthesis of more complex molecular architectures. Advanced methods like the Asao-Yamamoto benzannulation allow for the construction of highly substituted naphthalene cores from simpler precursors, which could be designed to yield the target compound. wikipedia.org
More commonly, this compound is itself prepared through a linear sequence and then utilized in a convergent fashion. For instance, it serves as a precursor for organometallic reagents used in cross-coupling reactions. A prominent example is its conversion to 2-(4-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a boronic acid pinacol (B44631) ester. This intermediate can then be coupled with other aryl or vinyl halides in palladium-catalyzed Suzuki reactions, demonstrating a convergent approach to complex biaryl systems and polycyclic aromatic hydrocarbons.
Precursor Design and Transformation in Naphthalene Core Functionalization
A powerful strategy for synthesizing substituted aromatics involves the chemical transformation of functional groups on a pre-existing core. The use of naphthylamine derivatives is a classic and effective approach.
Synthesis from Naphthylamine Derivatives
The Sandmeyer and Balz-Schiemann reactions are cornerstone methods for converting aromatic amines into aryl halides via a diazonium salt intermediate. byjus.comnih.gov These reactions provide excellent regiochemical control, as the position of the resulting halogen is determined by the position of the amine group on the precursor.
Two primary routes from naphthylamine precursors are feasible:
From 4-Fluoro-1-naphthylamine: This precursor can be subjected to diazotization using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst in a classic Sandmeyer reaction to introduce a bromine atom at the C1 position, yielding this compound. byjus.comnih.govgoogle.com
From 4-Bromo-1-naphthylamine: Alternatively, one can start with 4-bromo-1-naphthylamine. Diazotization followed by reaction with a fluoride (B91410) source, such as fluoroboric acid (HBF₄) or its salts in a Balz-Schiemann reaction, introduces fluorine at the C1 position to give the target product. organic-chemistry.orgchemicalbook.com This method avoids the handling of elemental bromine but often requires thermal or photochemical decomposition of the intermediate diazonium fluoroborate salt.
| Precursor | Reagents | Reaction Type | Product |
| 4-Fluoro-1-naphthylamine | 1. NaNO₂, H⁺ 2. CuBr | Diazotization / Sandmeyer | This compound |
| 4-Bromo-1-naphthylamine | 1. NaNO₂, H⁺ 2. HBF₄, Heat | Diazotization / Balz-Schiemann | This compound |
Halogen Exchange Reactions on Naphthalene Scaffolds
Halogen exchange (Halex) reactions provide another pathway to fluorinated aromatics, typically by substituting a chloro or bromo substituent with fluorine. researchgate.net The synthesis of this compound could theoretically be achieved via a selective monofluorination of 1,4-dibromonaphthalene (B41722).
This transformation is challenging due to the need for regioselective substitution. The classic Finkelstein reaction, using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF), often requires high temperatures and aprotic polar solvents. researchgate.net The reactivity of the two C-Br bonds in 1,4-dibromonaphthalene is not identical; the C1 (alpha) position is generally more susceptible to metallation, while the relative reactivity in nucleophilic substitution can be complex. Achieving selective substitution at C4 without affecting C1 is difficult. The efficiency of this exchange can be improved by using spray-dried KF or by the addition of phase-transfer catalysts, which enhance the nucleophilicity of the fluoride ion. researchgate.net More modern approaches may involve palladium-catalyzed fluorination, although these can also suffer from issues with selectivity and catalyst deactivation.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of haloaromatic compounds is crucial for minimizing environmental impact. wikipedia.org Several aspects of the syntheses described for this compound can be evaluated and improved through a green chemistry lens.
Solvent and Reagent Selection: Traditional bromination reactions often employ hazardous chlorinated solvents like carbon tetrachloride. researchgate.net Modern protocols that use acetonitrile or other less toxic solvents represent a significant improvement. researchgate.netsioc-journal.cn Similarly, the classic Balz-Schiemann and Sandmeyer reactions generate considerable aqueous waste containing acids and metal salts. nih.gov The development of safer, solid-supported reagents or catalytic systems is a key goal. For instance, using recyclable solid acid catalysts for bromination enhances the environmental profile of the process. sioc-journal.cn
Atom Economy: Direct halogenation strategies generally offer better atom economy than multi-step routes involving precursor functionalization. For example, the direct bromination of 1-fluoronaphthalene is more atom-economical than the Sandmeyer sequence starting from 4-fluoro-1-naphthylamine, which generates byproducts from the diazotization and copper-catalyzed steps.
Solvent-Free Reactions and Eco-Friendly Media
The push towards "green chemistry" has spurred research into synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. One such approach is mechanochemistry, which uses mechanical force, such as ball milling, to initiate chemical reactions in the solid state. nih.gov This technique has been successfully applied to Grignard-type reactions. For instance, milling 1-fluoronaphthalene or 2-fluoronaphthalene (B33398) with an excess of magnesium metal for two hours, followed by treatment with a catalyst like iron(III) chloride and further milling, can produce the corresponding binaphthalenes. nsf.gov While this specific example doesn't yield this compound directly, it demonstrates the feasibility of activating the typically robust C-F bond under solvent-free conditions, a principle that can be extended to more complex syntheses. nsf.gov
Mechanochemical activation has been shown to be effective for preparing Grignard reagents from organochlorines and bromines without the need for a solvent. nsf.gov The process involves milling the organic halide with magnesium, which can then be used in subsequent reactions. nih.gov Research has demonstrated that milling magnesium with 1-bromo- or 1-chloronaphthalene (B1664548) produces the corresponding Grignard reagent, which can then be hydrolyzed to yield naphthalene. nsf.gov This highlights a potential solvent-free pathway for preparing reactive intermediates from halogenated naphthalenes.
Another eco-friendly approach involves performing reactions in aqueous media or using phase-transfer catalysts to facilitate reactions between immiscible phases, thereby reducing the need for large quantities of organic solvents. The Sandmeyer reaction, a classic method for converting aryl amines to aryl halides via a diazonium salt intermediate, can be adapted to be more environmentally friendly. nih.govwikipedia.org For instance, using a biphasic system with a phase-transfer catalyst like dibenzo-18-crown-6 (B77160) can improve reaction efficiency in a more sustainable solvent system like acetonitrile. nih.gov While not strictly solvent-free, these methods significantly reduce the environmental footprint compared to traditional syntheses in solvents like carbon disulfide. dss.go.th
A patent describes a method for preparing 1-fluoronaphthalene from 1-naphthylamine (B1663977) that focuses on environmental friendliness and high atom economy. google.com The process involves a diazotization reaction followed by a solvent-exchange dehydration step, which avoids the hazardous traditional drying of diazonium salts and improves yield and safety. google.com This type of process innovation points towards greener manufacturing methods for fluoronaphthalene derivatives.
Table 1: Comparison of Eco-Friendly Synthetic Approaches
| Method | Key Principle | Reactants/Media | Advantages |
| Mechanochemistry | Solvent-free reaction via mechanical force (ball milling) | Magnesium, Iron(III) chloride nsf.gov | Eliminates bulk solvents, potential for novel reactivity. nih.gov |
| Phase-Transfer Catalysis | Facilitates reaction between immiscible phases | Dibenzo-18-crown-6, Acetonitrile nih.gov | Reduces organic solvent volume, can improve yields. |
| Solvent-Exchange Dehydration | Replaces hazardous drying with solvent swaps | Alcohol, Toluene google.com | Improves safety and yield by avoiding decomposition of intermediates. google.com |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. acs.org High atom economy is crucial for sustainable chemical manufacturing, as it minimizes waste and maximizes resource utilization.
Reaction Scheme: Sandmeyer Bromination of 4-Fluoro-1-naphthylamine
C₁₀H₇FN (4-Fluoro-1-naphthylamine) + NaNO₂ + 2HBr → [C₁₀H₆FN₂]⁺Br⁻ + NaBr + 2H₂O [C₁₀H₆FN₂]⁺Br⁻ —(CuBr)→ C₁₀H₆BrF (this compound) + N₂
In this sequence, while the target molecule is formed, sodium bromide, water, and nitrogen gas are generated as byproducts. Maximizing the yield and minimizing side reactions is key to improving the practical efficiency.
Modern catalytic methods offer significant improvements in both reaction efficiency and atom economy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prime examples. rsc.org These reactions are highly efficient for forming carbon-carbon bonds. For instance, this compound can be coupled with a boronic acid ester in the presence of a palladium catalyst to create more complex molecules. rsc.org A study describes the synthesis of 4-fluoronaphthalene-1-boronic acid pinacol ester from this compound using a palladium catalyst, with reactants including bis(pinacolato)diboron (B136004) and potassium acetate (B1210297) in dioxane. rsc.org While this is the reverse of a direct synthesis, it showcases the high efficiency and selectivity of these catalytic systems.
Another area of active research is the direct C-H functionalization, which aims to form new bonds by directly activating a carbon-hydrogen bond, thus eliminating the need for pre-functionalized starting materials like halides or organometallics. rsc.org This approach dramatically improves atom economy. A 2023 study reported a synergistic silver-and-palladium-catalyzed C-H arylation where this compound was used as a substrate to react with aryl iodides, yielding biaryl products with high selectivity. rsc.org This type of reaction represents the frontier of efficient synthesis, as it forms complex molecules in a single, highly atom-economical step.
Table 2: Analysis of Reaction Efficiency for Halogenated Naphthalenes
| Reaction Type | Starting Material | Key Reagents | Atom Economy | Efficiency Considerations |
| Sandmeyer Reaction | 4-Fluoro-1-naphthylamine | NaNO₂, HBr, CuBr wikipedia.org | Moderate | Generates N₂ and salt byproducts; yield-dependent. wikipedia.org |
| Palladium-Catalyzed Borylation | This compound | Bis(pinacolato)diboron, PdCl₂(PPh₃)₂ rsc.org | High | Catalytic process, high selectivity, milder conditions. rsc.org |
| Direct C-H Arylation | This compound | Aryl iodide, Pd/Ag catalyst rsc.org | Very High | Eliminates pre-functionalization steps, highly efficient. rsc.org |
Reactivity and Mechanistic Investigations of 1 Bromo 4 Fluoronaphthalene in Catalytic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are instrumental in forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, with 1-bromo-4-fluoronaphthalene being a versatile substrate in these reactions. atomfair.com The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is a key aspect of its utility, with the C-Br bond being significantly more susceptible to oxidative addition to palladium(0), the initial step in most cross-coupling catalytic cycles.
Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds through the coupling of an organohalide with an organoboron species. This compound is frequently employed as the halide partner in these reactions to create 4-fluoro-1-arylnaphthalenes. atomfair.comsmolecule.com These products are valuable precursors for pharmaceuticals and advanced materials. atomfair.com
The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The catalyst, often a palladium(0) species generated in situ from a palladium(II) precatalyst like palladium acetate (B1210297) (Pd(OAc)₂) or a preformed complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), initiates the catalytic cycle. acs.org The choice of ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic process. nih.govmit.edu
A study by Eli Lilly on the development of a drug candidate utilized a Suzuki-Miyaura reaction to create a biphenyl (B1667301) linkage, highlighting the industrial relevance of this transformation. acs.org While specific conditions for this compound were not detailed, the general principles of optimizing catalyst, base, and solvent to improve yield and reduce reaction time are broadly applicable. acs.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound Analogues
| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | Neopentyl 5-pyrimidyl-boronic ester | 1,1'-Bis(diphenylphosphino)ferrocene Buchwald precatalyst | TMSOK | 1,4-Dioxane | 4-Fluoro-1-(pyrimidin-5-yl)benzene | Quantitative | nih.gov |
| 1-Bromo-4-nitrobenzene | Arylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Aqueous IPA | 4-Nitro-1,1'-biphenyl | ~70 (initial) | acs.org |
| 4-Bromo-3-methylphenyl-pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2'-Methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid | 64 | acs.org |
| 1-Bromo-2-chloro-4-fluorobenzene | - | Grignard formation then Trimethyl borate | - | - | (2-Chloro-4-fluorophenyl)boronic acid | - | ossila.com |
Note: This table includes examples with analogues of this compound to illustrate the scope of the Suzuki-Miyaura reaction.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). nrochemistry.com this compound can be effectively alkynylated via this method, introducing an alkyne moiety at the 1-position of the naphthalene (B1677914) ring.
The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate, which is formed from the terminal alkyne, the copper salt, and a base (commonly an amine like diisopropylamine). nrochemistry.com The reactivity of the aryl halide follows the order I > OTf > Br > Cl, making the C-Br bond of this compound a suitable reaction site. nrochemistry.com These reactions are often carried out at room temperature and tolerate a wide array of functional groups. nrochemistry.com The resulting 1-alkynyl-4-fluoronaphthalenes are useful building blocks in the synthesis of more complex molecules.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. cardiff.ac.ukresearchgate.net This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. This compound can undergo Buchwald-Hartwig amination to introduce a variety of nitrogen-containing functional groups. beilstein-journals.org
The catalytic system typically consists of a palladium precatalyst and a bulky, electron-rich phosphine ligand. mit.edu The choice of ligand is critical for the success of the reaction, with biarylphosphine ligands being particularly effective. mit.eduresearchgate.net The reaction also requires a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), to facilitate the deprotonation of the amine. cardiff.ac.ukbeilstein-journals.org
For instance, a flexible strategy for the synthesis of N-arylbenzo[h]quinazolin-2-amines utilized a Buchwald-Hartwig coupling as the final step to introduce various anilino moieties. beilstein-journals.org Similarly, the synthesis of a lithium sensor involved the Buchwald-Hartwig amination of 1-bromonaphthalene (B1665260) with aza-crown ethers. researchgate.net These examples underscore the versatility of this reaction in constructing complex nitrogen-containing aromatic systems.
Other Palladium-Mediated C-C and C-Heteroatom Couplings
Beyond the well-established Suzuki, Sonogashira, and Buchwald-Hartwig reactions, this compound can participate in other palladium-mediated transformations. These include Heck coupling reactions with alkenes and various other C-C and C-heteroatom bond-forming reactions. The principles of these reactions are similar, relying on the oxidative addition of the C-Br bond to a palladium(0) center, followed by subsequent steps to form the desired product.
For example, palladium-catalyzed C-O bond formation has been developed for the coupling of N-substituted 4-bromo-7-azaindoles with phenols, using a combination of Pd(OAc)₂, Xantphos, and K₂CO₃ in dioxane. beilstein-journals.org While this example does not use this compound directly, the methodology could potentially be adapted.
C-H Activation and Direct Arylation Studies
Direct C-H activation and arylation have emerged as more atom-economical alternatives to traditional cross-coupling reactions, as they avoid the pre-functionalization of one of the coupling partners.
Synergistic Metal Catalysis in C-H Arylation (e.g., Ag/Pd Systems)
Recent research has focused on the use of synergistic bimetallic systems, such as those involving palladium and silver, to facilitate the direct arylation of arenes. rsc.orgrsc.orgnih.gov In these systems, this compound can act as the arene component, undergoing C-H functionalization.
A study reported the use of a trinuclear palladium (Pd₃) cluster in conjunction with a silver(I) salt for the direct C-H arylation of electron-deficient arenes, including this compound, with aryl iodides. rsc.orgrsc.org The proposed mechanism suggests that a phosphine-ligated silver complex is responsible for the crucial C-H bond cleavage, while the palladium catalyst facilitates the subsequent C-C bond formation. rsc.orgnih.gov This approach offers high regioselectivity, with the arylation occurring at a specific C-H bond on the naphthalene ring. rsc.orgrsc.org
Kinetic isotope effect studies, comparing the reaction rates of deuterated and non-deuterated this compound, indicated that C-H bond cleavage is likely the rate-determining step in some of these catalytic cycles. rsc.org This methodology has been shown to be compatible with a range of functional groups on the aryl iodide coupling partner. rsc.orgrsc.org
Table 2: Synergistic Ag/Pd Catalyzed C-H Arylation of this compound
| Arene | Aryl Halide | Catalyst System | Base/Additive | Solvent | Product | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|---|---|---|---|
| This compound | 4-Iodo-1,1'-biphenyl | Pd₃Cl, (p-MeC₆H₄)₃P | Ag₂CO₃, NaOtBu | Toluene/H₂O | 2-([1,1'-Biphenyl]-4-yl)-4-bromo-1-fluoronaphthalene | 70 | >20:1 | rsc.orgresearchgate.net |
| 1-Fluoronaphthalene (B124137) | 3-Bromotoluene | Pd(OAc)₂, AdBippyPhos | Ag₂CO₃ | Toluene | Mixture of isomers | Good | - | escholarship.org |
Note: This table highlights the use of this compound and a close analogue in synergistic C-H arylation reactions.
Regioselectivity in Non-Directed C-H Functionalization
The regioselectivity of non-directed C-H functionalization of this compound is a key aspect of its reactivity, particularly in the context of creating complex molecular architectures. In synergistic silver and palladium-catalyzed reactions, the fluorine substituent plays a significant role in directing the functionalization. For instance, in direct C-H arylation reactions, this compound exhibits excellent regioselectivity, favoring substitution at the C2 position. rsc.org This preference is attributed to the electronic effects of the fluorine atom. rsc.org
Studies have shown that in Pd/Ag cooperative bimetallic systems for C-H olefination, high regioselectivity is achieved. sciengine.com The reaction of this compound with various aryl iodides under these conditions consistently yields the C2-arylated product as the major isomer. rsc.org The regioselectivity can be influenced by the choice of ligand and base, but the inherent electronic properties of the substrate are the primary directing factor. rsc.org For example, in the arylation with 4-iodobenzotrifluoride, a high regioselectivity of >20:1 for the 2-substituted product was observed. rsc.org
The following table summarizes the regioselectivity observed in the non-directed C-H arylation of this compound with various aryl iodides.
| Aryl Iodide | Catalyst System | Product(s) | Regioselectivity (Major:Minor) | Yield (%) |
|---|---|---|---|---|
| 4-Iodotoluene | Pd3Cl / Ag2CO3 | 2-(4-Methylphenyl)-1-bromo-4-fluoronaphthalene | >20:1 | 85 |
| 4-Iodoanisole | Pd3Cl / Ag2CO3 | 2-(4-Methoxyphenyl)-1-bromo-4-fluoronaphthalene | >20:1 | 82 |
| 1-Iodo-4-phenoxybenzene | Pd3Cl / Ag2CO3 | 2-(4-Phenoxyphenyl)-1-bromo-4-fluoronaphthalene | >20:1 | 78 |
| 4-Iodobenzonitrile | Pd3Cl / Ag2CO3 | 4-(1-Bromo-4-fluoronaphthalen-2-yl)benzonitrile | >20:1 | 65 |
Mechanistic Pathways of C-H Cleavage (e.g., Kinetic Isotope Effect Studies)
Mechanistic investigations into the C-H functionalization of this compound have provided valuable insights into the C-H cleavage step. Kinetic Isotope Effect (KIE) studies, which compare the reaction rates of a compound and its deuterated analogue, are a powerful tool for determining whether C-H bond breaking occurs in the rate-determining step of a reaction. pkusz.edu.cn
In the context of a synergistic silver-mediated and palladium-catalyzed non-directed olefination, a KIE experiment was conducted using this compound and its deuterated counterpart, [2-D]-1-bromo-4-fluoronaphthalene. sciengine.com The observed KIE value (kH/kD) was 1.25. sciengine.com A small KIE value, typically close to 1, suggests that the C-H bond cleavage is not the rate-determining step of the reaction. sciengine.compkusz.edu.cn This finding implies the involvement of a phosphine-ligated silver complex in the C-H bond cleavage, forming an aryl-Ag species as a key intermediate. sciengine.com
Conversely, in a different study on non-directed C-H arylation catalyzed by a synergistic silver and Pd3 cluster system, a primary KIE of kH/kD = 2.2 was observed when comparing the parallel reactions of this compound and its deuterated analogue. rsc.orgrsc.org A KIE value significantly greater than 1 is indicative of C-H bond cleavage being the rate-determining step in the catalytic cycle. rsc.orgpkusz.edu.cnrsc.org Further experiments involving deuterium (B1214612) scrambling supported the role of a phosphine-ligated silver complex in the C-H bond cleavage. rsc.org
These contrasting KIE results highlight that the mechanistic pathway and the rate-determining step can be highly dependent on the specific catalytic system and reaction conditions employed.
The table below presents the Kinetic Isotope Effect data for C-H functionalization reactions of this compound.
| Reaction Type | Catalyst System | kH/kD | Implication for Rate-Determining Step |
|---|---|---|---|
| Non-directed Olefination | Pd/Ag cooperative bimetallic system | 1.25 | C-H bond cleavage is likely not rate-determining. sciengine.com |
| Non-directed Arylation | Synergistic Ag and Pd3 cluster | 2.2 | C-H bond cleavage is likely rate-determining. rsc.orgrsc.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Reactivity of the Fluorine Substituent in SNAr Reactions
The fluorine atom in this compound is a key player in its reactivity towards nucleophilic aromatic substitution (SNAr). Generally, in SNAr reactions, a good leaving group is required, and the aromatic ring needs to be activated by electron-withdrawing groups. chemrxiv.org While fluoride (B91410) is not traditionally considered the best leaving group compared to heavier halogens, its high electronegativity activates the naphthalene ring towards nucleophilic attack. thieme-connect.com
The reactivity of the C-F bond in SNAr reactions is often enhanced in the presence of strong electron-withdrawing groups. In the case of this compound, the bromo substituent also influences the electronic properties of the ring. Research has shown that the fluorine atom can be displaced by various nucleophiles, although the conditions required might be more forcing compared to substrates with stronger activation. orgsyn.org For instance, in the synthesis of π-extended polyaromatic hydrocarbons, the fluorine atom of a 4-fluoronaphthalene derivative undergoes substitution in a cascade process involving consecutive SNAr reactions. researchgate.net
Stepwise versus Concerted Mechanisms in SNAr Reactions
The mechanism of nucleophilic aromatic substitution has been a subject of extensive study, with the debate centering on whether the reaction proceeds through a stepwise or a concerted pathway. stackexchange.comresearchgate.net The classical stepwise mechanism involves the formation of a discrete, negatively charged intermediate known as a Meisenheimer complex. chemrxiv.org This pathway is favored when the aromatic ring is highly electron-deficient and the leaving group is poor, such as fluoride. stackexchange.com
Chemo- and Regioselectivity in Competitive Substitution Events
In a molecule like this compound, which possesses two different halogen substituents, the question of chemo- and regioselectivity in nucleophilic substitution reactions is paramount. The C-Br bond is generally weaker than the C-F bond, making bromide a better leaving group. researchgate.net Therefore, under conditions that favor SNAr, substitution of the bromine atom is often kinetically favored. smolecule.com
However, the high electronegativity of fluorine activates the C4 position for nucleophilic attack. This electronic activation can sometimes overcome the better leaving group ability of bromide, leading to substitution at the C-F bond. The outcome of competitive substitution events is a delicate balance of several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (temperature, solvent), and the specific catalyst used, if any. For instance, in reactions catalyzed by transition metals, the mechanism may shift from a classic SNAr pathway to one involving oxidative addition and reductive elimination, which would have different selectivity rules. chinesechemsoc.org
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on this compound involves the attack of an electrophile on the electron-rich naphthalene ring system. masterorganicchemistry.com The existing substituents, bromine and fluorine, direct the position of the incoming electrophile. Both fluorine and bromine are ortho-, para-directing deactivators. In the case of this compound, the directing effects of both halogens must be considered.
The fluorine atom at C4 and the bromine atom at C1 will direct incoming electrophiles to the ortho and para positions relative to themselves. The positions available for substitution are C2, C3, C5, C6, C7, and C8. The fluorine at C4 will direct to C3 (ortho) and C5 (ortho). The bromine at C1 will direct to C2 (ortho) and the second aromatic ring. The combined directing effects and the steric hindrance from the existing substituents will determine the final regiochemical outcome. For instance, nitration or halogenation of this compound would likely lead to a mixture of isomers, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile. smolecule.com
Directed and Non-Directed Electrophilic Attack on the Naphthalene Ring
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic compounds. In naphthalene, electrophilic attack is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is attributed to the greater stability of the carbocation intermediate formed during α-attack, which can be represented by more resonance structures that preserve a complete benzene (B151609) ring. pbworks.comcutm.ac.iniptsalipur.org
In substituted naphthalenes, the position of the incoming electrophile is typically guided by the electronic properties of the existing substituents. However, recent advancements in catalysis have enabled "non-directed" transformations, where reactivity is determined by the intrinsic properties of the C–H bonds rather than by a directing group.
Recent studies have explored the non-directed C–H arylation of electron-deficient arenes, including this compound, using a synergistic catalytic system of palladium and silver. rsc.orgrsc.org In this protocol, a tri-nuclear palladium cluster (Pd3Cl) precursor, in conjunction with a silver(I) salt, effectively catalyzes the direct arylation of this compound with various aryl iodides under mild conditions. rsc.org This transformation proceeds without a directing group, affording synthetically valuable biaryls with high regioselectivity. rsc.orgresearchgate.net The reaction demonstrates compatibility with a range of electron-deficient arenes. rsc.org
Mechanistic investigations suggest a cooperative bimetallic pathway. sciengine.com It is proposed that a phosphine-ligated silver complex is responsible for the initial C–H bond cleavage. rsc.orgrsc.org Kinetic isotope effect (KIE) studies involving deuterated this compound yielded a primary kH/kD value of 2.2, indicating that the C–H bond cleavage is a rate-determining step in the catalytic cycle. rsc.orgrsc.org This approach represents a significant departure from traditional electrophilic substitutions, where the regioselectivity is dictated by the directing influence of the substituents on the aromatic ring.
| Substrate (1a) | Aryl Iodide | Product | Yield (%) |
| This compound | 4-Iodo-1,1'-biphenyl | 2-([1,1'-Biphenyl]-4-yl)-4-bromo-1-fluoronaphthalene | 81 |
| This compound | 1-Iodo-4-methylbenzene | 4-Bromo-1-fluoro-2-(p-tolyl)naphthalene | 85 |
| This compound | 1-Iodo-4-methoxybenzene | 4-Bromo-1-fluoro-2-(4-methoxyphenyl)naphthalene | 78 |
| This compound | 4-Iodo-N,N-diphenylaniline | 4-(4-Bromo-1-fluoronaphthalen-2-yl)-N,N-diphenylaniline | 75 |
| This compound | 1-(4-Iodophenyl)ethan-1-one | 1-(4-(4-Bromo-1-fluoronaphthalen-2-yl)phenyl)ethan-1-one | 72 |
Table 1: Examples of Non-Directed C-H Arylation of this compound. Data sourced from Ye et al. (2023). rsc.orgresearchgate.net
Influence of Halogen Substituents on Electrophilic Reactivity
The reactivity of an aromatic ring towards electrophiles is profoundly affected by its substituents. Halogens exhibit a dual electronic effect: they are electronegative and withdraw electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. dalalinstitute.compharmaguideline.com Conversely, they possess lone pairs of electrons that can be donated into the π-system through resonance, which directs incoming electrophiles to the ortho and para positions. dalalinstitute.compharmaguideline.com
In this compound, both halogen substituents are deactivating groups. cutm.ac.in The fluorine atom is the most electronegative element and thus exerts a strong inductive electron-withdrawing effect. The bromine atom is less electronegative but larger. When considering further electrophilic substitution on the this compound system, these effects dictate the most probable sites of attack. Both the bromo and fluoro groups are ortho-, para-directing. The C1-bromo group directs towards C2 and C4 (occupied), while the C4-fluoro group directs towards C3 and C1 (occupied). The positions on the substituted ring (Ring A) are C2 and C3. The positions on the unsubstituted ring (Ring B) are C5, C6, C7, and C8.
Since both substituents are deactivating, they decrease the reactivity of the ring to which they are attached (Ring A), which could favor substitution on the other ring (Ring B). cutm.ac.in The primary positions for attack on Ring B would be the α-positions, C5 and C8.
Studies on the sulfonation of 1-halogenonaphthalenes with sulfur trioxide provide valuable insight into the regiochemical outcomes of electrophilic attack. cdnsciencepub.com The results highlight the interplay between the electronic directing effects of the halogen and steric hindrance.
| 1-Halogenonaphthalene | % Substitution at C4 | % Substitution at C5 |
| 1-Fluoronaphthalene | >99.5 | <0.5 |
| 1-Chloronaphthalene (B1664548) | 96 | 4 |
| 1-Bromonaphthalene | 91 | 9 |
| 1-Iodonaphthalene | 88 | 12 |
Table 2: Product Distribution in the Monosulfonation of 1-Halogenonaphthalenes. Data sourced from Cerfontain et al. (1994). cdnsciencepub.com
The data shows that for 1-fluoronaphthalene, substitution occurs almost exclusively at the C4 position, para to the fluorine atom. cdnsciencepub.com This indicates a very strong directing effect of the fluorine substituent. As the halogen size increases from chlorine to iodine, steric hindrance with the hydrogen atom at the C8 (peri) position becomes more pronounced, leading to an increasing amount of substitution at the C5 position of the unsubstituted ring. cdnsciencepub.com
For this compound, these findings suggest a complex reactivity pattern. The strong para-directing effect of the C4-fluoro group would activate the C1 position, which is already substituted. Its ortho-directing effect would activate the C3 position. The C1-bromo group's ortho-directing effect would activate the C2 position. Attack at the unsubstituted ring would likely favor the C5 and C8 positions. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, which influence the relative importance of electronic and steric factors. For instance, cyclization onto an aromatic ring with a fluorine substituent has been shown to proceed smoothly, indicating that while fluorine deactivates the ring, it does not prevent electrophilic substitution. nih.gov
Computational Chemistry and Quantum Chemical Studies on 1 Bromo 4 Fluoronaphthalene
Ab Initio and Hybrid Quantum Mechanical Approaches
Hartree-Fock (HF) Level Calculations
No specific studies employing Hartree-Fock (HF) level calculations for 1-bromo-4-fluoronaphthalene were identified. While HF is a fundamental ab initio method, contemporary computational research often favors more advanced methods like Density Functional Theory (DFT) that incorporate electron correlation for greater accuracy, especially for systems with heavy atoms like bromine. A significant portion of the available computational data on similar halogenated naphthalenes tends to utilize DFT methods.
Comparative Studies of Different Basis Sets
Detailed comparative studies evaluating the performance of different basis sets for the computational analysis of this compound are not readily found in existing literature. Such studies are crucial for establishing a reliable computational model by assessing how well different basis sets reproduce experimental data or high-level theoretical benchmarks. For instance, a comparative analysis might involve Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)), correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ), or basis sets specifically designed for heavy elements. Without such studies, the choice of an appropriate basis set for this specific molecule would rely on general recommendations for similar chemical systems.
Mechanistic Predictions and Transition State Analysis via Computational Models
The application of computational models to predict reaction mechanisms and analyze transition states involving this compound has not been a focus of published research. This versatile compound is known to participate in various organic reactions, including cross-coupling and nucleophilic substitution, where computational insights could elucidate reaction pathways and stereochemical outcomes.
No specific research detailing the energy profiles of reaction pathways for this compound was discovered. Such profiles, typically generated through methods like DFT or post-Hartree-Fock calculations, are instrumental in understanding reaction kinetics and thermodynamics by mapping the energy of the system as it progresses from reactants to products through transition states.
While the concept of using reactivity descriptors to predict the selectivity of chemical reactions is well-established in computational chemistry, its specific application to this compound is not documented in available scientific literature. Reactivity descriptors, often derived from conceptual DFT, include parameters like Fukui functions, local softness, and electrophilicity indices, which can help in predicting the most probable sites for electrophilic or nucleophilic attack. A study by Krishnakumar, Prabavathi, and Muthunatesan on the vibrational spectra of this compound using DFT suggests that Raman activity could be a valuable molecular descriptor for Quantitative Structure-Activity Relationship (QSAR) applications, which is a related area of predicting chemical behavior. researchgate.net However, a detailed analysis of reactivity descriptors for predicting reaction selectivity for this specific compound is not provided.
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 Fluoronaphthalene Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unparalleled insight into the solid-state structure of molecules, offering precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms. This technique is crucial for understanding the intermolecular forces that govern the packing of molecules in a crystal lattice.
Intermolecular Interactions and Crystal Packing
The crystal packing of 1-bromo-4-fluoronaphthalene derivatives is expected to be influenced by a variety of non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom (in this case, bromine) and a nucleophilic site, can play a significant role in the supramolecular assembly. The electron-withdrawing nature of the fluorine atom and the naphthalene (B1677914) ring system can create a region of positive electrostatic potential on the bromine atom (a σ-hole), which can then interact with electron-rich atoms on neighboring molecules.
Bond Lengths and Angles Analysis
The internal geometry of the this compound molecule is defined by its bond lengths and angles. While a specific crystal structure for this compound is not publicly available, expected values can be inferred from the structures of related compounds. The carbon-carbon bond lengths within the naphthalene ring system are not all equal due to the fusion of the two aromatic rings. libretexts.orgstudy.comquora.com For instance, in naphthalene, the C1-C2 bond is approximately 1.36-1.37 Å, while the C2-C3 bond is longer, around 1.41-1.42 Å. libretexts.orgquora.com
The introduction of bromine and fluorine substituents will further influence the bond lengths. The C-Br bond length in brominated aromatic compounds is typically in the range of 1.85-1.90 Å. The C-F bond is significantly shorter, generally around 1.35 Å, due to the high electronegativity and small atomic radius of fluorine. wikipedia.org The bond angles within the naphthalene ring are expected to deviate slightly from the ideal 120° of a perfect hexagon due to ring fusion and steric interactions between the substituents.
Interactive Data Table: Typical Bond Lengths in Halogenated Naphthalene Derivatives
| Bond Type | Typical Length (Å) |
| C-C (aromatic) | 1.36 - 1.42 |
| C-H (aromatic) | ~1.09 |
| C-Br | 1.85 - 1.90 |
| C-F | ~1.35 |
Note: The data in this table is illustrative and based on typical values for related aromatic compounds, not on a specific crystal structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies (e.g., Deuterium (B1214612) Scrambling)
NMR spectroscopy is a powerful tool for elucidating molecular structure in solution and for probing reaction mechanisms. In the context of this compound, ¹H, ¹³C, and ¹⁹F NMR would be instrumental in confirming the substitution pattern and electronic environment of the naphthalene core.
A key application of NMR in mechanistic studies is the monitoring of isotopic labeling, such as deuterium scrambling. nih.govnih.gov For instance, in electrophilic aromatic substitution reactions, the introduction of a deuterium source (e.g., D₂O with an acid catalyst) can lead to the exchange of protons on the aromatic ring with deuterium. nih.gov By acquiring ¹H NMR spectra over time, the disappearance of specific proton signals and the corresponding changes in the coupling patterns of neighboring protons can provide detailed information about the sites and rates of electrophilic attack. This technique can be used to understand the directing effects of the bromo and fluoro substituents on the reactivity of the naphthalene ring. For example, if a reaction intermediate, such as a Wheland intermediate, has a finite lifetime, it might be possible to observe the scrambling of deuterium atoms to different positions on the ring, providing insight into the reaction pathway.
Mass Spectrometry Techniques (e.g., ESI-MS for Reaction Intermediates)
Mass spectrometry is an essential analytical technique for determining the molecular weight of compounds and for identifying transient species in a reaction mixture. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the detection of charged reaction intermediates. nih.gov
In reactions involving this compound, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, charged intermediates or complexes are often formed. By directly sampling the reaction mixture into the ESI-MS, these transient species can be detected and their mass-to-charge ratio determined. nih.gov For example, in a palladium-catalyzed reaction, it might be possible to observe intermediates where the this compound fragment is coordinated to the palladium catalyst. rsc.orgacs.orgnih.gov By analyzing the isotopic pattern, particularly for the bromine atom (which has two abundant isotopes, ⁷⁹Br and ⁸¹Br), and by performing tandem mass spectrometry (MS/MS) experiments to fragment the detected ions, the composition and structure of these intermediates can be elucidated. This information is invaluable for building a comprehensive understanding of the reaction mechanism at a molecular level.
Applications of 1 Bromo 4 Fluoronaphthalene As a Versatile Synthetic Building Block
Synthesis of Functionalized Naphthalene (B1677914) Derivatives
The reactivity of the bromine and fluorine atoms on the naphthalene core allows for facile functionalization, enabling the synthesis of complex naphthalene-based structures. atomfair.com
Preparation of Polyhalogenated Naphthalenes
1-Bromo-4-fluoronaphthalene serves as a foundational molecule for the creation of more complex polyhalogenated naphthalenes. These compounds, which feature multiple halogen substituents, are important in various fields, including materials science and medicinal chemistry. The differential reactivity of the C-Br and C-F bonds allows for selective transformations. For instance, the bromine atom can be displaced or involved in coupling reactions while the fluorine atom remains intact, or vice-versa, depending on the reaction conditions. This selective reactivity is crucial for the controlled synthesis of specifically substituted polyhalogenated naphthalene derivatives.
One documented synthesis route involves the bromination of 4-fluoronaphthalene. In a typical procedure, 1-fluoronaphthalene (B124137) is reacted with bromine in a solvent like carbon tetrachloride under reflux conditions to yield this compound. echemi.com Further halogenation reactions can then be carried out to introduce additional halogen atoms at other positions on the naphthalene ring. The synthesis of compounds like 1-bromo-4-chloro-2-fluoronaphthalene (B14888826) highlights the utility of these step-wise halogenation strategies.
| Starting Material | Reagent | Product | Application of Product |
| 1-Fluoronaphthalene | Bromine | This compound | Intermediate for further functionalization |
| 1-Bromo-2-naphthylamine | Diazotization, Halogenation | Polyhalogenated Naphthalenes | Precursors for dyes and pharmaceuticals |
| Naphthalene | Selectfluor | 1-Fluoronaphthalene | Precursor for agrochemicals and pharmaceuticals wikipedia.org |
Construction of Naphthalene Systems with Diverse Substituents
The strategic placement of bromine and fluorine on the naphthalene core of this compound makes it an ideal substrate for introducing a wide array of functional groups. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds. atomfair.com This allows for the attachment of aryl, alkyl, and other organic fragments to the naphthalene scaffold.
For example, palladium-catalyzed coupling reactions between this compound and various boronic acids or esters can generate a library of 1-substituted-4-fluoronaphthalene derivatives. smolecule.com These reactions are often high-yielding and tolerant of a wide range of functional groups. Furthermore, the bromine atom can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of new C-N, C-O, and C-S bonds, respectively. smolecule.com This versatility allows for the synthesis of naphthalenes with tailored electronic and photophysical properties.
Development of Advanced Materials
The unique properties of this compound make it a valuable building block for the creation of sophisticated materials with applications in electronics and optics. atomfair.com
Precursor for Organic Electronic Materials (OLEDs, OPVs, OFETs)
This compound is a key starting material for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other conjugated molecules used in organic electronic devices. These materials are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ossila.com The fluorine substituent can enhance the electron-accepting properties and improve the intermolecular interactions of the resulting materials, which is beneficial for charge transport. ossila.com
Research has shown that derivatives of this compound are used to construct complex molecular architectures for these applications. For instance, it is a precursor for the synthesis of Fluorobenzo[c]fluorene, a polycyclic aromatic hydrocarbon utilized in organic electronics due to its favorable properties for light emission and charge transport. The ability to use this compound in cross-coupling reactions allows for the systematic tuning of the electronic and optical properties of the final materials, which is crucial for optimizing device performance. atomfair.comossila.com
| Device Type | Role of this compound Derivative | Resulting Property |
| OLEDs | Building block for emissive layer materials | Tunable light emission color and efficiency atomfair.comossila.com |
| OPVs | Precursor for donor or acceptor materials | Enhanced light absorption and charge separation ossila.comamericanchemicalsuppliers.com |
| OFETs | Intermediate for semiconductor synthesis | Improved charge carrier mobility ossila.com |
Synthesis of Liquid Crystals and Polymers
The rigid naphthalene core of this compound makes it a suitable component for the synthesis of liquid crystals. atomfair.com The introduction of this and other fluorinated naphthalene units into molecular structures can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase. The fluorine atom, in particular, can introduce desirable properties like high polarity and thermal stability.
In the realm of polymer chemistry, this compound can be used to synthesize fluorinated aromatic polymers. These polymers can exhibit enhanced thermal stability, chemical resistance, and specific optical properties. For example, it can be a monomer or a precursor to a monomer used in polymerization reactions to create novel polymers with tailored characteristics. researchgate.net
Incorporation into Fluorescent Probes
The naphthalene moiety is inherently fluorescent, and its photophysical properties can be fine-tuned by the introduction of various substituents. This compound serves as a versatile platform for the synthesis of novel fluorescent dyes and probes. atomfair.com The bromine atom can be replaced with a variety of fluorophores or other functional groups through cross-coupling reactions, allowing for the creation of probes with specific sensing capabilities. The fluorine atom can also modulate the fluorescence quantum yield and emission wavelength of the resulting molecule. These custom-designed fluorescent probes have potential applications in various fields, including biological imaging and chemical sensing. ambeed.com
Role in Medicinal Chemistry and Agrochemical Research
This compound has emerged as a significant and versatile synthetic building block in the fields of medicinal chemistry and agrochemical research. Its unique structure, featuring a naphthalene scaffold substituted with two different halogens, provides a valuable platform for chemical modification. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom offers a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. oakwoodchemical.com This dual functionality makes it a sought-after intermediate in the development of new pharmaceuticals and crop protection agents. oakwoodchemical.comgoogleapis.com
Intermediate in Pharmaceutical Synthesis (e.g., Anti-cancer Drugs)
The naphthalene core is a structural motif found in numerous biologically active compounds, and its halogenated derivatives are crucial for developing new therapeutic agents. While direct synthesis of a currently marketed anti-cancer drug from this compound is not prominently documented, its value lies in its role as a key intermediate for building scaffolds used in the discovery of novel anti-cancer agents. The strategic placement of bromo and fluoro substituents on the naphthalene ring allows for the systematic development of compound libraries to explore structure-activity relationships (SAR). oakwoodchemical.com
Research into new anti-cancer therapies has explored several classes of compounds where the this compound scaffold is a relevant precursor. For instance, naphthalene-1,4-dione analogues have been investigated as agents that target the Warburg effect, a metabolic hallmark of many cancers. sigmaaldrich.com The synthesis of these complex molecules often relies on functionalized naphthalene precursors. Similarly, other research has focused on designing quinoline-oxadiazole derivatives containing a bromophenyl group, which have shown considerable cytotoxic activity against hepatocellular carcinoma and breast adenocarcinoma cell lines. google.com The development of β-carboline chalcones is another area where substituted aromatic structures are utilized to generate compounds with moderate to good cytotoxicity against various cancer cell lines. patsnap.com These examples underscore the utility of building blocks like this compound in constructing diverse molecular frameworks for oncology research.
| Compound Class | Therapeutic Target/Approach | Relevance of Naphthalene/Halogenated Scaffolds |
|---|---|---|
| Naphthalene-1,4-dione Analogues | Disruption of the Warburg Effect; Targeting Keap1 | The core naphthalene structure is fundamental to the pharmacophore. sigmaaldrich.com |
| Quinoline-Oxadiazole Derivatives | EGFR Inhibition | Utilize brominated aromatic moieties to achieve potent antiproliferative activity. google.com |
| β-Carboline Chalcones | DNA Intercalation, Kinase Inhibition | Incorporate substituted aromatic rings to modulate cytotoxic activity against cancer cell lines. patsnap.com |
Building Block for Agrochemicals
In the agrochemical sector, the introduction of fluorine atoms into molecules is a well-established strategy for enhancing the efficacy and stability of active ingredients. google.com this compound serves as a valuable intermediate in the synthesis of novel agrochemicals, including fungicides and agents that protect plants from abiotic stress. google.comgoogleapis.com
Patents have described the synthesis of N-benzyl-N-methyl-naphthylmethylamine derivatives as potent fungicides. googleapis.comgoogleapis.com One specific example involves the reaction of 1-chloromethyl-4-fluoronaphthalene with N-methyl-4-tert-butylbenzylamine to produce N-4-tert-butylbenzyl-N-methyl-4-fluoro-1-naphthamide. googleapis.com The fungicidal activity of these compounds is effective against a range of fungi, including those responsible for dermatomycosis. googleapis.comgoogleapis.com The bromo-analogue, this compound, provides an alternative and often more reactive starting point for such syntheses.
Furthermore, research into agents that protect plants against environmental stressors like drought or salinity has identified naphthylsulfonamides as a promising class of compounds. A patent for novel arylsulfonamides claims compounds derived from both 4-fluoronaphthalene and 5-bromonaphthalene, highlighting the importance of these specific halogenated naphthalene systems in developing new agrochemical solutions for enhancing crop resilience. sigmaaldrich.com
| Agrochemical Class | Application | Role of the Naphthalene Building Block |
|---|---|---|
| Naphthylmethylamine Derivatives | Fungicide | The 4-fluoro-naphthalene moiety is a core component of the active compound, effective against various fungi. googleapis.com |
| Naphthylsulfonamides | Abiotic Plant Stress Protection | Derivatives of 4-fluoronaphthalene and bromonaphthalene are synthesized to create agents that regulate plant responses to stress. google.comsigmaaldrich.com |
Design of Novel Therapeutic Agents
The unique electronic and steric properties of this compound make it an attractive scaffold for the design of new therapeutic agents targeting a range of diseases beyond cancer. oakwoodchemical.com Its defined structure allows medicinal chemists to build upon the naphthalene core to achieve specific interactions with biological targets.
A significant example is in the development of radiotracers for neuroimaging. Researchers designed and synthesized novel ligands for the Sphingosine-1-phosphate receptor 5 (S1PR5), a target implicated in neurodegenerative disorders such as multiple sclerosis. googleapis.com In this work, a lead compound was systematically modified, which involved synthesizing a 4-fluoro-naphthalene derivative to explore its binding potency. The resulting radiotracer, [¹⁸F]7a, demonstrated good brain uptake and specific binding to the S1PR5 receptor, making it a promising candidate for imaging the loss of oligodendrocytes in the brain. googleapis.com
In another study, this compound was used as a key starting material to synthesize novel derivatives of Vitamin K with potential antiviral activity. Specifically, it was used to prepare (2E,6E)-8-(4-Fluoronaphthalen-1-yl)-3,7-dimethylocta-2,6-dien-1-ol, a compound investigated for its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. This highlights the utility of the building block in creating agents for infectious diseases.
Additionally, a patent for novel anthelmintic (anti-parasitic worm) compounds described a derivative, 1-[4-(6-bromo-1-fluoro-naphthalen-2-yl)-piperazin-1-yl]-2-[4-(4-nitro-3-trifluoromethyl-phenylamino)-cyclohexyloxy]-ethanone, demonstrating the application of the bromo-fluoro-naphthalene core in developing treatments for parasitic infections.
| Therapeutic Agent Class | Therapeutic Area | Role of Bromo-Fluoro-Naphthalene Moiety | Key Research Finding |
|---|---|---|---|
| S1PR5 Ligands | Neurodegenerative Disease (Imaging) | The 4-fluoro-naphthalene fragment was incorporated to create a novel PET radiotracer. | The synthesized tracer [¹⁸F]7a showed high binding affinity (Kd = 2.2 nM) for human S1PR5 and good brain uptake. googleapis.com |
| Vitamin K Derivatives | Antiviral (Anti-SARS-CoV-2) | Used as a starting material to synthesize a novel analogue with a 4-fluoronaphthalene tail. | The synthesized compounds were evaluated for their inhibitory effect on the SARS-CoV-2 RdRp enzyme. |
| Piperazine-substituted Naphthalenes | Anthelmintic (Anti-parasitic) | A 6-bromo-1-fluoro-naphthalen-2-yl group forms a core part of the patented molecule. | The compound was synthesized and claimed as a novel anthelmintic agent. |
Q & A
What are the established synthetic routes for 1-bromo-4-fluoronaphthalene, and what are their respective yields and limitations?
Basic Research Question
The synthesis of this compound typically involves bromination of 1-formamidonaphthalene followed by hydrolysis to yield an intermediate amino group, which is subsequently replaced with fluorine via diazotization and fluorination . While yields are not explicitly detailed in available literature, this method is limited by the stability of intermediates and potential side reactions during halogenation. Alternative routes may involve direct electrophilic substitution, but regioselectivity challenges require careful optimization of reaction conditions (e.g., catalysts, temperature). Researchers should validate purity using chromatographic or spectroscopic methods post-synthesis .
How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Basic Research Question
Characterization should combine nuclear magnetic resonance (NMR) (¹H/¹³C/¹⁹F) to confirm substituent positions and gas chromatography-mass spectrometry (GC-MS) to assess purity. Cross-referencing spectral data with the NIST Chemistry WebBook (e.g., IR, UV-Vis) ensures accuracy . For halogenated analogs, X-ray crystallography may resolve structural ambiguities. Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection, calibrated against certified reference materials (e.g., 4-bromofluorobenzene standards) .
What safety precautions are recommended when handling this compound in laboratory settings?
Basic Research Question
Due to potential respiratory and dermal toxicity, use fume hoods , nitrile gloves, and lab coats. Store in airtight containers at 2–8°C to prevent degradation. Toxicity data for analogous fluoronaphthalenes suggest acute exposure risks; consult ATSDR toxicological profiles for naphthalene derivatives to design risk mitigation protocols . Spill management should follow EPA guidelines for halogenated aromatics .
What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The bromine atom acts as a superior leaving group in Suzuki-Miyaura or Ullmann couplings , while the fluorine substituent exerts an electron-withdrawing effect, stabilizing transition states and directing electrophilic attack to the naphthalene ring’s β-position . Kinetic studies using DFT calculations can model substituent effects on reaction rates. Researchers should optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., SPhos) to enhance coupling efficiency .
How should researchers address discrepancies in reported physicochemical properties of this compound?
Advanced Research Question
Discrepancies in melting points or solubility may arise from polymorphic forms or residual solvents. Validate data via differential scanning calorimetry (DSC) and replicate measurements under controlled humidity/temperature. Cross-check with NIST Standard Reference Data and independent studies . For conflicting spectral assignments, use 2D-NMR (e.g., COSY, NOESY) to resolve positional ambiguities .
What experimental strategies optimize the regioselective functionalization of this compound?
Advanced Research Question
Regioselectivity is influenced by steric hindrance and electronic effects. Employ directed ortho-metalation (DoM) with strong bases (e.g., LDA) to functionalize the α-position. For β-substitution, use microwave-assisted synthesis to enhance reaction kinetics. Design-of-experiments (DoE) frameworks can systematically vary parameters (solvent polarity, temperature) to maximize yield .
What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
Advanced Research Question
Conduct OECD 301 biodegradation tests to measure aerobic degradation rates. Model bioaccumulation using octanol-water partition coefficients (log Kow) derived from HPLC retention times. Compare with EPA’s ECOSAR predictions for halogenated aromatics. Field studies in model ecosystems (e.g., microcosms) can validate lab findings .
How does the electronic influence of the fluorine substituent affect the photostability of this compound?
Advanced Research Question
Fluorine’s electronegativity increases the compound’s electron-deficient character, reducing susceptibility to UV-induced radical formation. Quantify photodegradation using UV-Vis spectroscopy under simulated sunlight (e.g., Xenon arc lamps). Compare degradation pathways with non-fluorinated analogs (e.g., 1-bromonaphthalene) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
